1-(Pyridin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(Pyridin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyridine ring attached to a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows them to interact with their targets in a variety of ways, leading to different biological effects.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Analysis
Biochemical Properties
1-(Pyridin-3-yl)pyrrolidine-2,5-dione is known to interact with various enzymes and proteins. For instance, it has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These interactions can influence the biochemical reactions in which this compound is involved.
Molecular Mechanism
It is known to interact with biomolecules and may exert its effects through these interactions, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with succinimide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the pyridine ring.
1-(Pyridin-2-yl)pyrrolidine-2,5-dione: Similar structure but with the pyridine ring attached at a different position.
1-(Pyridin-4-yl)pyrrolidine-2,5-dione: Another analog with the pyridine ring at the 4-position
Uniqueness: 1-(Pyridin-3-yl)pyrrolidine-2,5-dione is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positioning can result in different biological activities compared to its analogs, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-pyridin-3-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYONIULDAJSXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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